tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate
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Overview
Description
tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate: is a synthetic compound with the molecular formula C13H28N2O2 and a molecular weight of 244.37 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties and versatility.
Mechanism of Action
Target of Action
It is known that similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids, have been used in dipeptide synthesis .
Mode of Action
Related compounds have been used in peptide synthesis, where they interact with coupling reagents to enhance amide formation .
Biochemical Pathways
Related compounds have been used in peptide synthesis, suggesting that they may play a role in protein synthesis and metabolism .
Result of Action
Related compounds have been used in peptide synthesis, suggesting that they may contribute to protein synthesis and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate typically involves the reaction of tert-butyl acrylate with 2-(diethylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It can be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. It can be used in the design and synthesis of new pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be utilized in the manufacture of polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
- tert-Butyl 3-aminopropanoate
- tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate
- tert-Butyl 3-{[2-(diisopropylamino)ethyl]amino}propanoate
Comparison: tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate is unique due to its specific amine substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-[2-(diethylamino)ethylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2/c1-6-15(7-2)11-10-14-9-8-12(16)17-13(3,4)5/h14H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYZVVHACRAJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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